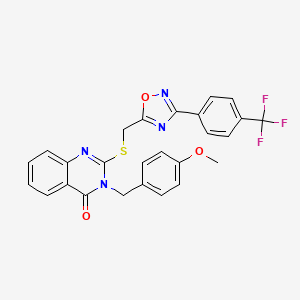
3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-methoxybenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates various functional groups known for their biological activity. This article explores the biological activities associated with this compound, particularly its anticancer potential and inhibition of specific protein kinases.
Chemical Structure and Properties
- Molecular Formula : C23H19F3N4O2
- Molecular Weight : 440.42 g/mol
- CAS Number : Not specified in the sources.
The compound features a quinazolinone core, which is recognized for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinazolinone derivatives showed potent inhibitory activity against multiple tyrosine kinases, which are crucial in cancer progression:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| 3i | EGFR | Similar to control (Lapatinib: 0.078) |
These findings suggest that the compound may function as an effective inhibitor of key kinases involved in tumor growth and metastasis .
The mechanism of action for quinazolinone derivatives involves acting as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR. This dual mechanism allows for targeted therapy with potentially reduced side effects compared to traditional chemotherapeutics .
Study on Quinazolinone Derivatives
A series of studies have synthesized various quinazolinone derivatives, including those similar to the compound . One notable study evaluated the cytotoxicity of these compounds against breast adenocarcinoma (MCF-7) and prostate cancer (PC3) cell lines:
- Results :
This highlights the potential of these derivatives in developing new anticancer therapies.
Additional Biological Activities
Besides anticancer properties, quinazolinones have shown promise in other areas:
- Antimicrobial Activity : Some derivatives possess antibacterial and antifungal properties, although specific studies on the compound's antimicrobial efficacy were not detailed in the available literature .
- Anti-inflammatory Effects : Quinazolinones have been studied for their anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-19-12-6-16(7-13-19)14-33-24(34)20-4-2-3-5-21(20)30-25(33)37-15-22-31-23(32-36-22)17-8-10-18(11-9-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGBGLQLDNKXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














